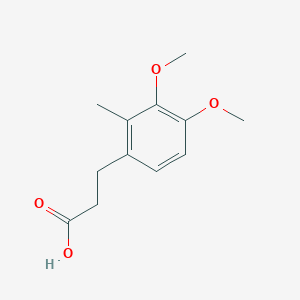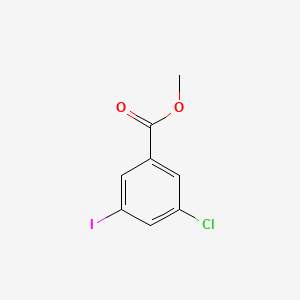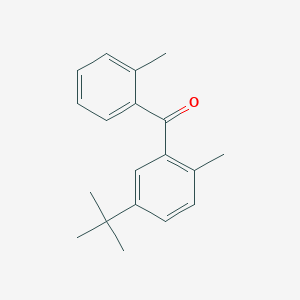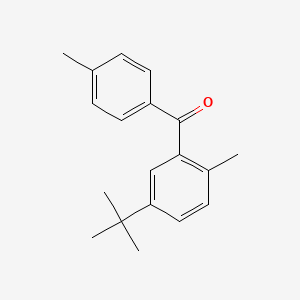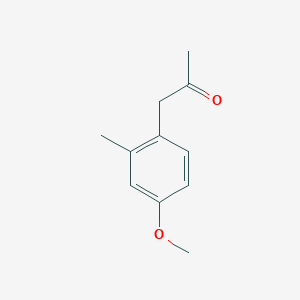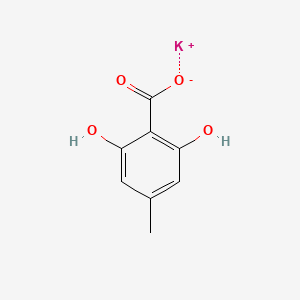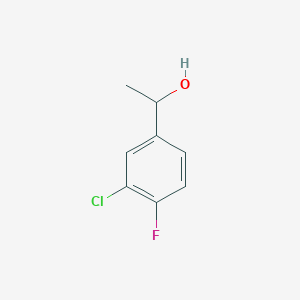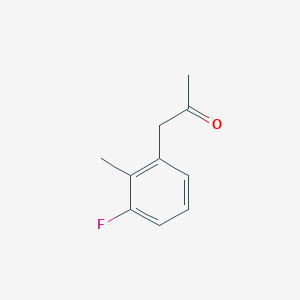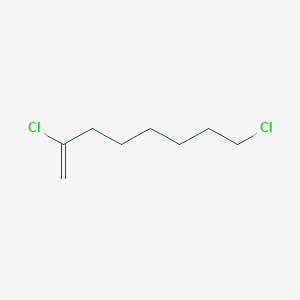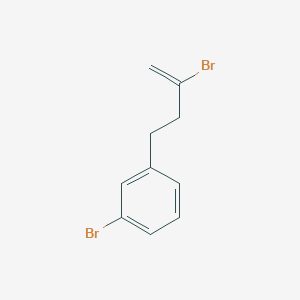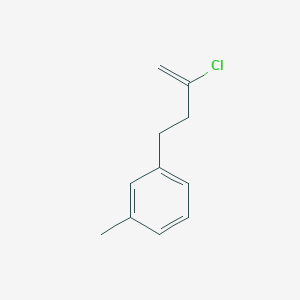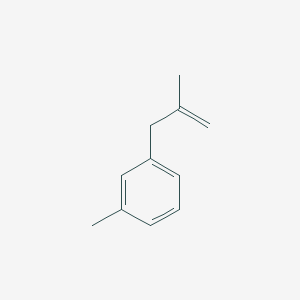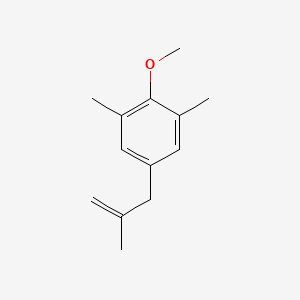![molecular formula C15H17ClO3 B1358969 cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-57-5](/img/structure/B1358969.png)
cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chiral compound and contains a mixture of enantiomers . It has a molecular weight of 280.75 . The IUPAC name for this compound is 4-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile was obtained by the condensation of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile with 2-chlorobenzaldehyde in ethanol in the presence of catalytic quantities of NaOH .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17ClO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)/t10-,11+ . This indicates the presence of a cyclohexane ring with a carboxylic acid group, a 2-chlorophenyl group, and a 2-oxoethyl group attached to it.Chemical Reactions Analysis
A quantum-chemical investigation has been carried out by the semiempirical AM1 method of the trans-cis photoisomerization mechanism of a similar compound . It was shown that the isomerization process proceeds in the excited singlet state S1 by rotation of the 2-chlorophenyl substituent around the C(2)–C(3) bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.75 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
1. Chemical Characterization and Derivatives
The epoxidation of similar compounds, such as cis-4-(p-chlorophenyl)-5-cyanocyclohexene, has been studied, highlighting the chemical reactivity and potential for derivative synthesis of these types of compounds (Roll & Huitric, 1966).
2. Structural Analysis
Research has focused on understanding the structural properties of related cyclic imide and open-chain amide carboxylic acid derivatives. These studies provide insights into molecular conformations and interactions, which are critical for the application of similar cyclohexane derivatives in various fields (Smith & Wermuth, 2012).
3. Biochemical Analysis
Studies on the biochemical properties of cyclohexane derivatives have been conducted, including the monitoring of metabolites in human urine. This research is crucial for understanding the metabolic pathways and potential biomedical applications of these compounds (Arrebola et al., 1999).
4. Therapeutic Potential
Research on the therapeutic potential of cyclohexane derivatives, similar to cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, includes their use as angiotensin converting enzyme inhibitors. Such studies are instrumental in exploring the medicinal applications of these compounds (Turbanti et al., 1993).
5. Environmental Applications
The degradation of polycyclic compounds, such as naphthalene, involves cyclohexane derivatives. Understanding the conversion and degradation pathways of these compounds is essential for environmental remediation and pollution control strategies (Weyrauch et al., 2017).
6. Photochemical Studies
The photochemistry of similar compounds like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides has been researched, providing valuable insights into the photochemical behaviors of cyclohexane derivatives, which can be applied in materials science and photodynamic therapy (Brown, 1964).
Propiedades
IUPAC Name |
4-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWQYJDKWBKTPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166805 |
Source


|
| Record name | trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | |
CAS RN |
736136-57-5 |
Source


|
| Record name | trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

